molecular formula C12H14BCl2FO2 B13459987 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13459987
M. Wt: 291.0 g/mol
InChI Key: WADCXMXRRQVTOI-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1799938-17-2) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry applications . Its structure features a dioxaborolane core with tetramethyl substituents, providing steric protection to the boron atom, and a 2,3-dichloro-5-fluorophenyl group that combines halogen atoms and fluorine to modulate electronic and steric properties. This compound is valued for its balance of stability and reactivity in forming carbon-carbon bonds .

Properties

Molecular Formula

C12H14BCl2FO2

Molecular Weight

291.0 g/mol

IUPAC Name

2-(2,3-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(16)6-9(14)10(8)15/h5-6H,1-4H3

InChI Key

WADCXMXRRQVTOI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this boronic ester typically follows a two-step approach:

  • Step 1: Preparation or procurement of the corresponding arylboronic acid derivative, 2-(2,3-dichloro-5-fluorophenyl)boronic acid.
  • Step 2: Conversion of the arylboronic acid to the pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative) via esterification with pinacol under anhydrous conditions.

Detailed Reaction Conditions and Procedures

  • Starting Materials: The arylboronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
  • Dehydrating Agent: To prevent hydrolysis of the boronic ester during synthesis, a dehydrating agent or molecular sieves are often employed.
  • Atmosphere: The reaction is performed under inert atmosphere (argon or nitrogen) to avoid moisture and oxidative degradation.
  • Temperature: Room temperature stirring is generally sufficient, but slight heating (up to 40 °C) may be applied to drive the esterification to completion.
  • Reaction Time: Typically ranges from 12 to 24 hours depending on scale and solvent.

Purification

  • Post-reaction, the mixture is filtered to remove any insoluble materials.
  • The crude product is purified by vacuum distillation or flash column chromatography using non-polar solvents such as hexane or dichloromethane mixtures.
  • The pure boronic ester is isolated as a colorless solid or liquid depending on storage conditions.

Representative Experimental Data (Adapted from Related Boronic Ester Syntheses)

Parameter Typical Conditions Observations/Notes
Solvent Anhydrous dichloromethane or THF Dry solvents critical to prevent hydrolysis
Molar ratio (boronic acid:pinacol) 1:1 to 1:1.05 Slight excess of pinacol ensures complete esterification
Atmosphere Argon or nitrogen Prevents oxidation and moisture ingress
Temperature 20-40 °C Room temperature sufficient in most cases
Reaction time 12-24 hours Monitored by TLC or NMR for completion
Purification method Flash chromatography or vacuum distillation Achieves high purity (>95%)
Yield 80-90% High yield typical with optimized conditions

Mechanistic Insights and Variations

  • The esterification involves nucleophilic attack of the boronic acid’s hydroxyl groups by pinacol’s diol moiety, forming a stable five-membered boronate ring.
  • Variations include using alternative diols or dehydrating agents to tailor solubility and stability.
  • Halogen substitution pattern on the aromatic ring influences the electronic environment of the boron center, potentially affecting reaction kinetics.

Comparative Analysis with Similar Compounds

Compound Name Key Features Preparation Notes
2-(2,3-Dichloro-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Similar halogenation pattern, fluorine at position 6 Prepared via boronic acid esterification with pinacol under anhydrous conditions; enhanced reactivity due to halogen pattern
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Single fluorine substituent Similar esterification method; less steric hindrance
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorine at meta position Esterification comparable; different reactivity profile

Research Findings and Applications

  • The halogenated boronic ester is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and other complex structures.
  • The presence of dichloro and fluorine substituents enhances the compound’s electrophilicity, facilitating coupling with various aryl halides.
  • Organoboron compounds with such substitution patterns are studied for their roles in medicinal chemistry, agrochemicals, and material science due to their ability to modulate biological activity and chemical properties.
  • Literature reports highlight the importance of maintaining anhydrous conditions and inert atmosphere to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols.

    Reduction: Reduction reactions can convert it into simpler boronic acid derivatives.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions include phenols, reduced boronic acids, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bonds. These bonds facilitate the transfer of functional groups in cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily those of palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic nature of aryl substituents significantly impacts the reactivity of boronic esters. Key comparisons include:

2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₃H₁₇BClFO₃
  • Key Feature : A methoxy group at the 2-position acts as an electron-donating group, reducing the electrophilicity of the boron center compared to the target compound. This may slow cross-coupling reactions but improve solubility in polar solvents .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₂H₁₅BCl₂O₂
  • Key Feature: Lacks the fluorine atom present in the target compound.
2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl) Derivative
  • Molecular Formula : C₁₃H₁₄BClF₅O₄
  • Key Feature : Difluoromethoxy and trifluoromethoxy groups are strong electron-withdrawing substituents. These enhance boron electrophilicity, accelerating coupling reactions but possibly reducing hydrolytic stability .

Steric and Solubility Considerations

Steric bulk and solubility vary with substituent size and polarity:

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₄H₁₉BClO₃
  • However, its increased lipophilicity may enhance solubility in non-polar solvents .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl) Derivative
  • Molecular Formula : C₁₄H₁₇BClF₃O₃
  • Key Feature : A trifluoromethyl group adds both steric bulk and electron-withdrawing effects, creating a highly electrophilic boron center. This compound is suited for reactions requiring high reactivity but may necessitate stringent anhydrous conditions .

Reactivity in Cross-Coupling Reactions

The target compound’s 2,3-dichloro-5-fluoro substitution pattern optimizes reactivity:

  • Halogen Positioning : Ortho and meta chlorines increase electrophilicity, while para fluorine contributes to electronic tuning without excessive steric hindrance. This configuration enhances coupling efficiency compared to analogs like 2-(2,4-dichlorophenyl) derivatives, where substituent positions are less favorable .

Stability and Handling

  • Hydrolytic Stability : The tetramethyl dioxaborolane core in all analogs provides inherent stability. However, electron-withdrawing groups (e.g., trifluoromethoxy in ) may reduce stability by increasing boron’s susceptibility to nucleophilic attack.
  • Safety Profiles : Compounds with trifluoromethyl or multiple halogens (e.g., ) may pose higher toxicity risks, necessitating specialized handling compared to simpler derivatives like the 3,5-dichlorophenyl analog .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Trend Solubility
2-(2,3-Dichloro-5-fluorophenyl)-dioxaborolane (Target) C₁₂H₁₃BCl₂FO₂ 303.95 2,3-Cl₂, 5-F High (optimized) Moderate in organic
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-dioxaborolane C₁₃H₁₇BClFO₃ 286.54 3-Cl, 5-F, 2-OCH₃ Moderate (EDG present) High in polar
2-(3,5-Dichlorophenyl)-dioxaborolane C₁₂H₁₅BCl₂O₂ 273.96 3,5-Cl₂ Moderate Moderate
2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)-dioxaborolane C₁₃H₁₄BClF₅O₄ 393.71 3-Cl, 4-OCHF₂, 5-OCHF₃ Very High (strong EWG) Low
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane C₁₄H₁₉BClO₃ 297.66 3-Cl, 5-OCH₂CH₃ Low (bulky EDG) High in non-polar

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Biological Activity

The compound 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity through various studies and data sources.

  • Molecular Formula : C13H14Cl2BNO2
  • Molecular Weight : 303.07 g/mol
  • IUPAC Name : 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Dioxaborolanes are known to interact with biological systems primarily through their ability to form stable complexes with biomolecules. The presence of the dichloro and fluorine substituents enhances the compound's lipophilicity and potential for cellular uptake, which may influence its mechanism of action against various biological targets.

Anticancer Properties

Research indicates that dioxaborolanes exhibit significant anticancer activity. In particular:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to 2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical in cancer progression:

  • DYRK1A Inhibition : Similar compounds have demonstrated nanomolar-level inhibitory activity against DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer .

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on MCF-7 breast cancer cells; results showed a dose-dependent inhibition of cell proliferation.
Study 2 Investigated the compound's interaction with DYRK1A; revealed significant binding affinity and inhibition in enzymatic assays.
Study 3 Assessed anti-inflammatory properties; demonstrated reduction in LPS-induced pro-inflammatory cytokines in BV2 microglial cells .

In Vitro Studies

In vitro studies have consistently shown that the compound exhibits:

  • Cell Viability Reduction : A marked decrease in viability across various cancer cell lines.
  • Mechanistic Insights : Induction of apoptosis was confirmed through caspase activation assays.

In Vivo Studies

Preclinical trials have suggested that the compound has:

  • Tumor Growth Suppression : Significant reduction in tumor size in xenograft models.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. Optimization strategies :

  • Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .
  • Increase reaction temperature (100°C) and prolong time (24 h) for electron-deficient aryl groups .

Advanced: How to resolve contradictions in reported coupling yields?

Discrepancies often arise from:

  • Catalyst-ligand mismatch : Pd(dba)₂/XPhos outperforms Pd(PPh₃)₄ in electron-deficient systems .
  • Solvent polarity : Dioxane improves solubility of halogenated substrates vs. THF .
  • Base selection : Cs₂CO₃ enhances transmetallation vs. K₂CO₃, which may precipitate boronate .

Q. Troubleshooting workflow :

Verify substrate purity via HPLC.

Screen ligands (e.g., SPhos, XPhos) and bases (KOAc, Cs₂CO₃).

Use kinetic monitoring (TLC/GC-MS) to identify side reactions .

Advanced: What strategies improve post-synthesis purification?

  • Column chromatography : Use silica gel with Hex/EtOAc (10:1 to 4:1) for boronate esters. Add 1% triethylamine to suppress decomposition .
  • Recrystallization : Ethanol/water (3:1) yields crystalline product with >98% purity .
  • Storage : Store under argon at –20°C in amber vials to prevent hydrolysis .

Basic: What non-Suki applications exist for this compound?

  • C–H borylation : Acts as a boron source in Ir-catalyzed arene functionalization .
  • Polymer synthesis : Serves as a monomer in conjugated materials for OLEDs .
  • Proteolysis-targeting chimeras (PROTACs) : Boronates enable targeted protein degradation via pH-sensitive linkers .

Advanced: How to analyze substituent electronic effects on stability?

  • DFT calculations : Compare LUMO energies of substituted phenylboronates to predict hydrolytic stability .
  • Accelerated aging : Monitor decomposition (HPLC) under controlled humidity (40–80% RH). Electron-withdrawing groups (e.g., –CF₃) enhance stability .

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